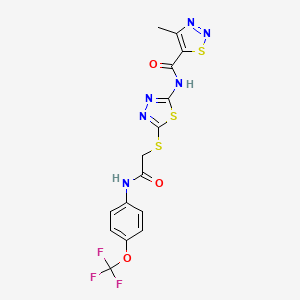

4-methyl-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O3S3/c1-7-11(30-24-21-7)12(26)20-13-22-23-14(29-13)28-6-10(25)19-8-2-4-9(5-3-8)27-15(16,17)18/h2-5H,6H2,1H3,(H,19,25)(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYIVDMQPYHEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is DNA, specifically the minor groove of the DNA duplex. This interaction with DNA suggests that the compound may have potential applications in the field of oncology, where DNA-targeting agents have proven highly effective.

Mode of Action

The compound interacts with its target, the DNA duplex, by binding within the minor groove. This binding results in the formation of a stable complex through a process known as static quenching. The compound has demonstrated a strong binding affinity with double-helical DNA.

Biochemical Pathways

The compound’s interaction with dna suggests that it may influence the processes of dna replication and transcription, potentially leading to downstream effects on protein synthesis and cell division.

Result of Action

The compound’s interaction with DNA results in the formation of a stable complex. This could potentially interfere with the processes of DNA replication and transcription, leading to effects at the molecular and cellular levels. .

Action Environment

The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s interaction with DNA was studied at a physiological temperature of 37°C, suggesting that temperature could potentially influence its action Other factors, such as pH and the presence of other biomolecules, could also play a role

Biological Activity

The compound 4-methyl-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiadiazole Rings : These are known for their diverse biological activities.

- Trifluoromethoxy Group : This moiety often enhances the lipophilicity and bioactivity of organic compounds.

- Carboxamide Functionality : This group is frequently associated with pharmacological activity.

Biological Activity Overview

Research into thiadiazole derivatives has indicated a broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains and fungi.

- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

- A study evaluated a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole and found significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL .

- The compound exhibited lethal effects against Staphylococcus aureus strains, outperforming traditional antibiotics like nitrofurantoin .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties:

- In vitro studies indicated that compounds similar to 4-methyl-N-(5-(...)) significantly reduced the viability of various cancer cell lines, including melanoma and leukemia cells .

- One specific study found that treatment with a thiadiazole derivative at a concentration of 20 μM resulted in decreased growth of lymphoma B P493 cells both in vitro and in mouse xenograft models .

The biological activity of thiadiazole compounds is often attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many thiadiazoles interfere with key enzymes involved in cellular processes.

- Induction of Apoptosis : Certain derivatives trigger programmed cell death pathways in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.

Case Study 1: Antimicrobial Efficacy

A recent study on a related thiadiazole compound demonstrated its effectiveness against multiple bacterial strains. The compound was tested against common pathogens such as E. coli and S. aureus, showing MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of a thiadiazole derivative on human leukemia HL-60 cells. The results indicated a marked reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms of action include:

- Induction of Apoptosis : The compound may activate intrinsic pathways associated with mitochondrial dysfunction.

- Inhibition of Cell Proliferation : Similar derivatives have shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A study evaluating the anticancer activity of various thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The presence of the thiadiazole ring is associated with various antimicrobial activities:

- Antibacterial Effects : Effective against a range of bacterial strains due to their ability to disrupt bacterial cell membranes.

- Antifungal Properties : The triazole and thiadiazole functionalities enhance the compound's ability to inhibit fungal growth.

Agricultural Applications

The compound's bioactivity suggests potential applications in agriculture as a pesticide or fungicide. Its structural characteristics may allow it to disrupt specific metabolic pathways in pests or pathogens, thereby providing an effective means of crop protection.

Material Science Applications

Due to its unique chemical properties, the compound may find applications in the development of novel materials. Its ability to interact with various substrates can be harnessed for creating coatings or composites that possess enhanced durability or specific functional characteristics.

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical and laboratory settings:

- Anticancer Efficacy : A study demonstrated that thiadiazole derivatives exhibited potent anticancer activity against various cell lines, with some compounds achieving IC50 values comparable to established treatments.

- Antimicrobial Testing : Research has shown that compounds containing thiadiazole moieties effectively inhibited bacterial growth in vitro, suggesting their potential as lead candidates for new antibiotics.

- Field Trials : Preliminary field trials indicated that formulations containing similar compounds could significantly reduce pest populations without harming beneficial insects.

Chemical Reactions Analysis

Key Functional Groups:

-

1,3,4-Thiadiazole ring : Electron-deficient aromatic system prone to nucleophilic substitution and coordination chemistry.

-

1,2,3-Thiadiazole ring : Similar reactivity to 1,3,4-thiadiazole but with distinct regioselectivity.

-

Carboxamide (-CONH-) : Hydrolysis susceptibility under acidic/basic conditions.

-

Thioether (-S-) : Oxidation to sulfoxide/sulfone derivatives.

-

Trifluoromethoxy (-OCF₃) : Electron-withdrawing group influencing ring electronics.

Nucleophilic Substitution at Thiadiazole Rings

The electron-deficient thiadiazole rings undergo nucleophilic substitution at positions activated by electron-withdrawing substituents. For example:

-

Amino group introduction : Reaction with amines (e.g., benzylamine) under basic conditions replaces sulfur or nitrogen atoms in the ring .

-

Halogenation : Chlorination/bromination at C-5 of 1,3,4-thiadiazole using POCl₃/POBr₃ .

Table 1: Nucleophilic Substitution Reactions

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C | 5-Benzylamino-1,3,4-thiadiazole derivative | |

| POCl₃ | Reflux, 4h | 5-Chloro-1,3,4-thiadiazole analog |

Carboxamide Hydrolysis

The carboxamide group hydrolyzes to carboxylic acid under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (reflux, 6h) yields 1,2,3-thiadiazole-5-carboxylic acid .

-

Basic hydrolysis : NaOH (aq. EtOH, 70°C) produces carboxylate salts .

Table 2: Hydrolysis Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 6M HCl | Reflux, 6h | Carboxylic acid derivative | |

| 2M NaOH | EtOH, 70°C, 3h | Sodium carboxylate |

Thioether Oxidation

The thioether bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:

Table 3: Thioether Oxidation

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| 30% H₂O₂ in CH₃COOH | RT, 12h | Sulfoxide derivative | |

| mCPBA | DCM, 0°C, 2h | Sulfone derivative |

Coordination Chemistry

Thiadiazole derivatives form complexes with transition metals via nitrogen/sulfur donors:

-

Pd(II) complexes : Reaction with PdCl₂ in ethanol yields square-planar complexes .

-

Zn(II) complexes : Coordination with Zn(OAc)₂ enhances anticancer activity .

Table 4: Metal Complexation

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| PdCl₂ | EtOH, reflux, 4h | [Pd(L)₂Cl₂] | |

| Zn(OAc)₂ | MeOH, RT, 2h | [Zn(L)(OAc)₂] |

Influence of Trifluoromethoxy Group

The -OCF₃ group:

Q & A

Q. What synthetic strategies are commonly employed to construct the thiadiazole-thiazole core of this compound?

The synthesis typically involves multi-step reactions, including:

- Thioether linkage formation : Reaction of thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiol) with α-halo ketones or esters under basic conditions (e.g., K₂CO₃ in DMF) to establish the thioether bridge .

- Amide coupling : Use of carbodiimide reagents like EDCI/HOBt to conjugate carboxylic acid and amine moieties, ensuring regioselectivity .

- Cyclization : For thiadiazole ring formation, iodine-mediated cyclization in polar aprotic solvents (e.g., DMF) with triethylamine as a base .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : and NMR to verify functional groups (e.g., trifluoromethoxy, thioether) and stereochemistry .

- Mass spectrometry (ESI-MS) : To confirm molecular weight and detect fragmentation patterns .

- HPLC : For purity assessment, especially when optimizing reaction conditions to eliminate byproducts .

Q. How is the initial biological activity of this compound typically screened?

- In vitro assays : Antimicrobial activity is assessed via broth microdilution (MIC determination against bacterial/fungal strains) .

- Anticancer screening : Cytotoxicity evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated .

- Enzyme inhibition : Testing against targets like tyrosine kinases or tubulin polymerization, depending on structural analogs .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during the synthesis of this compound?

Methodological improvements include:

- Solvent selection : Using acetonitrile for thioether formation (higher polarity improves nucleophilic substitution) .

- Catalyst optimization : Replacing EDCI with DCC for specific amide couplings to reduce side reactions .

- Temperature control : Maintaining reflux conditions during cyclization to enhance reaction efficiency .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to isolate the product from regioisomers .

Q. How should researchers address contradictions in reported biological activity data?

- Standardize assay protocols : Use consistent cell lines (e.g., ATCC-certified) and control compounds to minimize variability .

- Purity verification : Re-test compounds with ≥95% purity (via HPLC) to rule out impurities affecting activity .

- Mechanistic studies : Perform target engagement assays (e.g., Western blot for kinase inhibition) to validate hypothesized modes of action .

Q. What structure-activity relationship (SAR) strategies enhance the compound’s potency?

Key modifications include:

- Trifluoromethoxy group : Retaining this moiety improves metabolic stability and membrane permeability compared to methoxy analogs .

- Thiadiazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances antimicrobial activity .

- Amide linker flexibility : Replacing the rigid thiadiazole-carboxamide with a more flexible alkyl chain reduces cytotoxicity in normal cells .

Q. What advanced techniques resolve structural ambiguities in complex derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks in crowded aromatic regions .

- X-ray crystallography : Confirms absolute configuration of chiral centers, critical for enantiomer-specific activity .

- High-resolution mass spectrometry (HRMS) : Differentiates isobaric fragments in thiadiazole-thiazole cores .

Q. How do formulation challenges impact in vivo studies of this compound?

- Solubility enhancement : Use of solid dispersions with polymers like PVP to improve bioavailability .

- Stability testing : Evaluate pH-dependent degradation (e.g., in simulated gastric fluid) to guide dosing regimens .

- Prodrug design : Introduce ester groups at the carboxamide moiety to enhance absorption, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.